[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol
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Overview
Description
[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a sulfonyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
Chemistry
In chemistry, [5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its structural features may enable it to interact with biological targets, leading to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the oxazolidine ring and sulfonyl group suggests potential activity against certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbenzene-1-sulfonyl chloride: Shares the sulfonyl group but lacks the oxazolidine ring.
2-Methoxy-4-methylbenzene-1-sulfonyl chloride: Similar structure but different positioning of the methoxy group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness
The uniqueness of [5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the oxazolidine ring, in particular, distinguishes it from other similar compounds and contributes to its potential biological activity.
Properties
CAS No. |
63423-91-6 |
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Molecular Formula |
C13H19NO6S |
Molecular Weight |
317.36 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-5-methoxy-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO6S/c1-10-3-5-11(6-4-10)21(17,18)14-7-12(19-2)20-13(14,8-15)9-16/h3-6,12,15-16H,7-9H2,1-2H3 |
InChI Key |
FNCZHCFKOWVMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC2(CO)CO)OC |
Origin of Product |
United States |
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